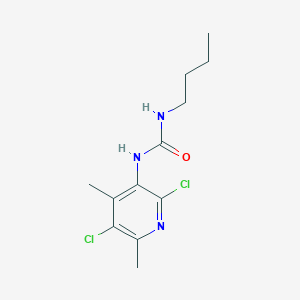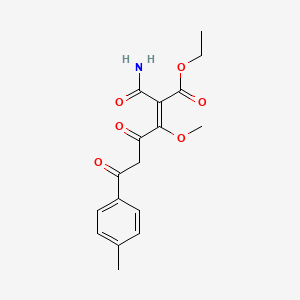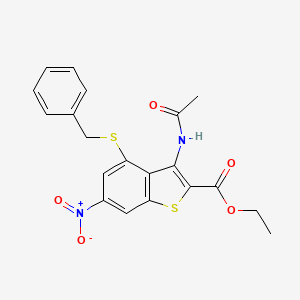![molecular formula C12H12Cl3F3N2 B4295526 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B4295526.png)
1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane
Vue d'ensemble
Description
1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane, also known as TRPA1 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist works by blocking the 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane ion channel, which is involved in various physiological processes, including pain perception, inflammation, and respiratory function. 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist binds to the channel and prevents the influx of calcium ions, which is necessary for the channel to function properly. By blocking the 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane channel, 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist can reduce pain sensitivity, inflammation, and cough reflex sensitivity.
Biochemical and Physiological Effects:
1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist has been shown to have several biochemical and physiological effects, including the reduction of pain sensitivity, inflammation, and cough reflex sensitivity. In animal models of neuropathic pain, 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist has been found to reduce pain sensitivity and improve motor function. Inflammation is another area where 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist has been found to be effective, reducing the release of pro-inflammatory cytokines. In respiratory diseases, 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist has been shown to reduce cough reflex sensitivity, which can improve the quality of life of patients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist is its specificity for the 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane channel, which reduces the risk of off-target effects. 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist has also been shown to be effective in various animal models, which suggests its potential for clinical applications. However, there are some limitations to using 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist research. One area of interest is the development of more potent and selective 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonists, which can improve the efficacy and reduce the risk of off-target effects. Another direction is the investigation of the role of 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist in other physiological processes, such as cardiovascular function and gastrointestinal function. Additionally, the potential for clinical applications of 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist in pain management, inflammation, respiratory diseases, and cancer should be further explored.
Applications De Recherche Scientifique
1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist has been extensively studied for its potential applications in various fields, including pain management, inflammation, respiratory diseases, and cancer. In pain management, 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist has been shown to reduce pain sensitivity in animal models of neuropathic pain. Inflammation is another area of interest, where 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist has been found to reduce the release of pro-inflammatory cytokines. In respiratory diseases, 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist has been shown to reduce cough reflex sensitivity. In cancer, 1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane antagonist has been found to inhibit cancer cell proliferation and induce apoptosis.
Propriétés
IUPAC Name |
1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3F3N2/c13-8-7(12(16,17)18)10(15)19-11(9(8)14)20-5-3-1-2-4-6-20/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCPNMULNTYUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=C(C(=N2)Cl)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B4295448.png)
![4-[3-(2-furyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295464.png)
![1,3-bis(4-methylphenyl)-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]imidazolidine](/img/structure/B4295470.png)

![9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4295485.png)

![N-allyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B4295495.png)
![2-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4295507.png)

![3-(3-chloro-4-methylphenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4295520.png)
![5-chloro-2-{5-[(1,5-dioxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-2(1H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4295524.png)

![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate](/img/structure/B4295550.png)
![2-deoxy-N-[3-nitro-5-(phenylthio)phenyl]pentopyranosylamine](/img/structure/B4295560.png)